Pidotimod-d5 -

Pidotimod-d5

Catalog Number: EVT-13996570
CAS Number:
Molecular Formula: C9H12N2O4S
Molecular Weight: 249.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of pidotimod-d5 typically involves the modification of the original pidotimod compound to incorporate deuterium isotopes. This process can be achieved through various chemical reactions, including:

  • Deuteration: The introduction of deuterium into the molecular structure, often performed using deuterated solvents or reagents during the synthesis.
  • Peptide Coupling: Standard peptide synthesis techniques, such as solid-phase peptide synthesis or liquid-phase synthesis, may be utilized to construct the dipeptide backbone.

Technical Details

The technical aspects of synthesizing pidotimod-d5 require precise control over reaction conditions to ensure high purity and yield. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and isotopic labeling of the synthesized product.

Molecular Structure Analysis

Structure

Pidotimod-d5 maintains a similar structural framework to pidotimod but with specific modifications that include deuterium atoms. The molecular structure can be visualized as follows:

  • Core Structure: The compound retains the thiazolidine ring characteristic of pidotimod.
  • Functional Groups: Key functional groups include carboxylic acid and amine functionalities that are crucial for its biological activity.

Data

The molecular formula C9H12N2O4SC_9H_{12}N_2O_4S indicates that pidotimod-d5 consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The presence of deuterium contributes to its unique isotopic signature, which can be detected using mass spectrometry.

Chemical Reactions Analysis

Reactions

Pidotimod-d5 can participate in various chemical reactions typical for dipeptides, including:

  • Hydrolysis: Under acidic or basic conditions, pidotimod-d5 can hydrolyze to release its constituent amino acids.
  • Peptide Bond Formation: It can react with other amino acids or peptides to form larger peptide chains through condensation reactions.

Technical Details

The stability of pidotimod-d5 under physiological conditions makes it suitable for studying its interactions with biological systems. Reaction kinetics can be analyzed using spectroscopic methods to determine rates and mechanisms.

Mechanism of Action

Process

The mechanism by which pidotimod-d5 exerts its immunomodulatory effects involves several key processes:

  • Activation of Immune Cells: Pidotimod-d5 enhances the maturation and activation of dendritic cells, which play a crucial role in initiating immune responses.
  • T-cell Differentiation: It promotes the differentiation of T-cells towards a Th1 phenotype, facilitating a robust immune response against pathogens.
  • Natural Killer Cell Activity: The compound increases the cytotoxic activity of natural killer cells, enhancing their ability to eliminate infected or malignant cells.

Data

Clinical studies have demonstrated that pidotimod-d5 can significantly increase levels of immunoglobulin A in saliva and upregulate toll-like receptors on respiratory epithelial cells, contributing to improved pathogen recognition .

Physical and Chemical Properties Analysis

Physical Properties

Pidotimod-d5 is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents, facilitating its administration in various formulations.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with acids and bases; undergoes hydrolysis in aqueous environments.

Relevant data from pharmacokinetic studies indicate an oral bioavailability ranging between 43% to 45%, highlighting its effective absorption when administered .

Applications

Scientific Uses

Pidotimod-d5 has several important applications in scientific research and clinical practice:

  • Immunotherapy: Used as a therapeutic agent for enhancing immune responses in patients with recurrent respiratory infections.
  • Asthma Management: Investigated for its potential benefits in managing asthma by modulating inflammatory responses.
  • Research Tool: Serves as a model compound for studying immune modulation mechanisms due to its well-characterized properties.
Synthetic Pathways & Isotopic Labeling Methodologies

Deuterium Incorporation Strategies in Thiazolidine Carboxylic Acid Derivatives

The synthesis of Pidotimod-d5 (C~9~H~7~D~5~N~2~O~4~S; MW 249.3 g/mol) requires strategic deuterium incorporation at five positions within the pyroglutamyl ring. Two primary methodologies dominate industrial and academic approaches:

  • Catalytic Hydrogen-Deuterium (H/D) Exchange: Modern routes employ continuous-flow deuteration systems using Ru/C catalysts with D~2~O as the deuterium source. This recirculation-based method achieves >95% deuterium incorporation at the C2, C3, C3', C4, and C4' positions of the pyroglutamyl moiety within 4 hours at 100°C [9]. The closed-loop system enables iterative deuteration cycles, overcoming isotopic dilution limitations of batch processes. Key advantages include operational safety (avoiding high-pressure D~2~ gas) and scalability (up to 40 mmol demonstrated for analogous azepanes) [9].

  • Chiral Pool Synthesis from L-Pyroglutamic Acid-d5: This multistep approach starts from enantiomerically pure L-pyroglutamic acid, where deuterium is introduced via:

  • Reduction of the C5 carboxyl group with LiAlD~4~
  • Dehydration to form a deuterated enol intermediate
  • Electrophilic deuteration using D~2~O/H+ or D~2~/PdThe resulting L-pyroglutamic acid-d5 is coupled to (R)-thiazolidine-4-carboxylic acid using activating agents like DCC/DIC [3] [7].

Table 1: Comparison of Deuterium Incorporation Methods for Pidotimod-d5

MethodReaction ConditionsIsotopic PurityThroughputKey Limitation
Continuous-Flow H/D ExchangeRu/C, D~2~O, 100°C, 4 hrs95-98%HighRequires specialized flow reactor
Chiral Pool SynthesisMulti-step (5-7 steps)>99%ModerateLow overall yield (15-20%)

Stereochemical Control in Pidotimod-d5 Synthesis

Preserving the (4R)-thiazolidine and (2S)-pyrrolidone stereocenters during deuteration presents significant challenges:

  • Epimerization Risks: The α-protons adjacent to carbonyl groups in both rings are acidic. Deuterium exchange under basic conditions may racemize the C2 and C4 stereocenters. Mitigation strategies include:
  • Using aprotic solvents (DMF, THF)
  • Maintaining pH 4-6 during deuteration
  • Employing low-temperature coupling (0-5°C) when forming the amide bond [4] [7]
  • Protective Group Strategy: The thiazolidine carboxylic acid is protected as a tert-butyl ester during pyroglutamyl ring deuteration to prevent β-elimination or decarboxylation. Orthogonal protection (e.g., Fmoc on nitrogen) may be used for the pyroglutamate nitrogen [7].
  • Stereoselective Analysis: Chiral HPLC with polarimetric detection confirms retention of configuration, typically showing >99% ee for both stereocenters in commercial Pidotimod-d5 [3] [4].

Table 2: Analytical Characterization of Stereochemical Integrity in Commercial Pidotimod-d5

VendorConfiguration (C2/C4)Enantiomeric Excess (%)Method
SynZeal [3](2S,4R)>99.5%Chiral HPLC (AD-H column)
LGC Standards [4](2S,4R)>99.0%Chiral CE (β-cyclodextrin)

Comparative Analysis of [²H] vs. [¹³C] Isotopologue Production Efficiency

Deuterated ([²H]) and carbon-13 ([¹³C]) isotopologues serve distinct purposes in pharmaceutical research, with significant differences in production efficiency:

  • Synthetic Complexity: Pidotimod-d5 requires selective C–H bond activation/deuteration at five positions. In contrast, uniform [¹³C~9~]-Pidotimod necessitates building the entire carbon skeleton from ¹³C-labeled precursors (e.g., ¹³C-pyruvic acid, ¹³C-glycine), requiring 3-5 additional synthetic steps [2].
  • Isotope Incorporation Efficiency: H/D exchange achieves 95-98% deuterium incorporation in a single step via flow chemistry. Carbon-13 labeling typically achieves 90-95% isotopic purity but requires meticulous optimization at each incorporation step to minimize dilution [9].
  • Economic Factors: Deuterium sources (D~2~O, D~2~) cost $0.50-1.00/g, while ¹³C-labeled building blocks range from $50-500/g. Consequently, Pidotimod-d5 production costs are ~10-fold lower than [¹³C~9~]-Pidotimod [2].
  • Application-Specific Advantages: Pidotimod-d5 is preferred for mass spectrometry quantitation due to nearly identical chromatographic behavior to the protiated drug. [¹³C]-isotopologues are reserved for NMR metabolic flux studies where nuclear spin detection is essential [2] [9].

Impurity Profiling in Deuterated Dipeptide Synthesis

Characterization of potential impurities in Pidotimod-d5 synthesis is critical for its use as an analytical standard:

  • Deuterium-Specific Impurities:
  • Partially Deuterated Species: Residual protio forms at C3/C4 positions due to incomplete H/D exchange (e.g., C~9~H~9~D~3~N~2~O~4~S, Δm/z = -2)
  • Positional Isomers: Uneven deuteration across chemically equivalent methylene groups [4]
  • Stereochemical Impurities:
  • (2R)-Pidotimod-d5 (enantiomer at pyroglutamyl ring, CAS 162148-17-6)
  • (4S)-Pidotimod-d5 (enantiomer at thiazolidine ring) [7]
  • Process-Related Impurities:
  • Diketo-piperazines (DKP): Cyclodipeptide formation (MW 226.25 g/mol, CAS 161771-76-2)
  • Sulfoxides: Thiazolidine ring oxidation (MW 260.26 g/mol)
  • Ethyl Ester Derivatives: Incomplete ester hydrolysis (MW 272.32 g/mol, CAS 135124-63-9) [5] [7]
  • Cross-Contamination Risks: Non-deuterated Pidotimod (C~9~H~12~N~2~O~4~S, MW 244.27 g/mol) may persist at 0.1-0.5% levels without rigorous purification [1] [3].

Table 3: Major Characterized Impurities in Pidotimod-d5 Synthesis

ImpurityMolecular FormulaMolecular WeightCAS NumberSource
Pidotimod (non-deuterated)C~9~H~12~N~2~O~4~S244.27121808-62-6Incomplete deuteration
(2R)-Pidotimod-d5C~9~H~7~D~5~N~2~O~4~S249.30162148-17-6Stereochemical impurity
Pidotimod DiketopiperazineC~9~H~10~N~2~O~3~S226.25161771-76-2Intramolecular cyclization
Pidotimod Ethyl EsterC~11~H~16~N~2~O~4~S272.32135124-63-9Esterification side product
Pidotimod Sulfoxide (diastereomers)C~9~H~12~N~2~O~5~S260.26Not assignedOxidation during synthesis/storage

Advanced analytical control strategies employ LC-MS/MS with deuterium-specific fragmentograms and qNMR to quantify these impurities at <0.1% levels, ensuring regulatory compliance for reference standards [3] [5] [7].

Properties

Product Name

Pidotimod-d5

IUPAC Name

(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

C9H12N2O4S

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D

InChI Key

UUTKICFRNVKFRG-FHQFIPALSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O

Isomeric SMILES

[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.